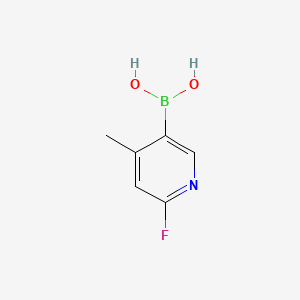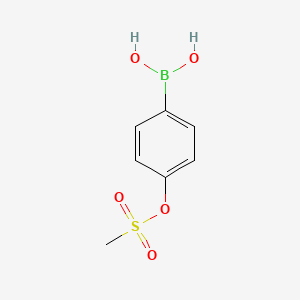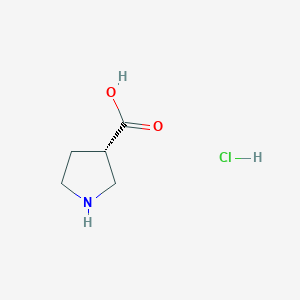![molecular formula C17H12Br2 B1386729 2',7'-Dibromospiro[cyclopent[3]ene-1,9'-fluorene] CAS No. 951884-04-1](/img/structure/B1386729.png)
2',7'-Dibromospiro[cyclopent[3]ene-1,9'-fluorene]
Übersicht
Beschreibung
“2’,7’-Dibromospiro[cyclopent3ene-1,9’-fluorene]” is a chemical compound with the CAS Number: 951884-04-1. It has a molecular weight of 376.09 .
Synthesis Analysis
A series of 2′,7′-diarylspiro [cyclopentane-1,9′-fluorene] symmetrical derivatives containing different terminal aromatic units have been synthesized by employing palladium-catalyzed C–C cross-coupling reactions .Molecular Structure Analysis
The InChI Code for this compound is 1S/C17H12Br2/c18-11-3-5-13-14-6-4-12 (19)10-16 (14)17 (15 (13)9-11)7-1-2-8-17/h1-6,9-10H,7-8H2 .Wirkmechanismus
The mechanism of action of 2',7'-Dibromospiro[cyclopent[3]ene-1,9'-fluorene] is not yet fully understood. However, it is believed that the spirocyclic structure of the compound plays a key role in its biological activity. The spirocyclic structure is thought to be responsible for the compound’s high stability and resistance to environmental degradation, as well as its ability to interact with a variety of biological targets.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2',7'-Dibromospiro[cyclopent[3]ene-1,9'-fluorene] have not yet been extensively studied. However, preliminary studies have found that the compound has antimicrobial activity and can inhibit the growth of a variety of bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. Additionally, the compound has been found to have anti-inflammatory and antioxidant properties, suggesting potential applications in the treatment of a variety of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2',7'-Dibromospiro[cyclopent[3]ene-1,9'-fluorene] in lab experiments has several advantages. The compound is highly stable and resistant to environmental degradation, making it an ideal candidate for use in a variety of lab experiments. Additionally, the compound has been found to be non-toxic to mammalian cells, making it safe for use in experiments involving living cells. However, the compound has a limited solubility in water, making it difficult to use in aqueous solutions.
Zukünftige Richtungen
The potential applications of 2',7'-Dibromospiro[cyclopent[3]ene-1,9'-fluorene] in scientific research are vast and varied. Further research is needed to understand the compound’s mechanism of action and its biochemical and physiological effects. Additionally, further studies are needed to explore the compound’s potential applications in drug design, organic synthesis, and catalysis. Finally, further research is needed to develop methods to increase the compound’s solubility in aqueous solutions, making it more suitable for use in lab experiments.
Wissenschaftliche Forschungsanwendungen
2',7'-Dibromospiro[cyclopent[3]ene-1,9'-fluorene] has been studied for its potential applications in scientific research, particularly in the field of organic chemistry. Its unique structure and high stability make it an attractive candidate for use in a variety of lab experiments, such as organic synthesis, catalysis, and drug design. Additionally, its fluorene moiety has been found to have antimicrobial activity, making it a potential candidate for use in the development of new antibiotics.
Safety and Hazards
Eigenschaften
IUPAC Name |
2',7'-dibromospiro[cyclopentene-4,9'-fluorene] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Br2/c18-11-3-5-13-14-6-4-12(19)10-16(14)17(15(13)9-11)7-1-2-8-17/h1-6,9-10H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQANYVXSVAJFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC12C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20656907 | |
| Record name | 2',7'-Dibromospiro[cyclopent-3-ene-1,9'-fluorene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
951884-04-1 | |
| Record name | 2',7'-Dibromospiro[cyclopent-3-ene-1,9'-fluorene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,5-Diethyl-3-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B1386646.png)
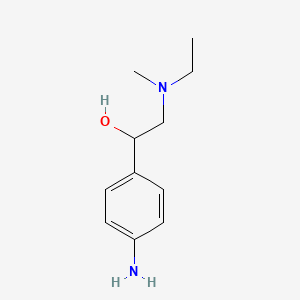

![3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride](/img/structure/B1386652.png)
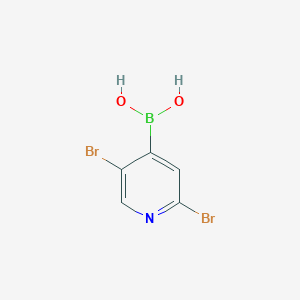


![2'-(Methylsulfinyl)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1386661.png)



